molecular formula C18H24N2O6S B2478571 N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide CAS No. 877647-95-5

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide

Cat. No.: B2478571
CAS No.: 877647-95-5
M. Wt: 396.46
InChI Key: YVAQGKPCIBDACY-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide is a complex organic compound that features a furan ring, a morpholine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by a morpholine moiety.

    Attachment of the Sulfonamide Group: The sulfonamide group is typically introduced through the reaction of a sulfonyl chloride with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide can undergo various types of chemical reactions:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and morpholine rings, as well as the sulfonamide group, can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(furan-2-yl)-2-morpholin-4-yl-ethylamine
  • N-(2-furylmethyl)morpholine
  • 2-(2-furyl)-2-morpholinoethanamine

Uniqueness

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide is unique due to the presence of both the furan and morpholine rings, as well as the sulfonamide group

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O6S/c1-23-17-6-5-14(12-18(17)24-2)27(21,22)19-13-15(16-4-3-9-26-16)20-7-10-25-11-8-20/h3-6,9,12,15,19H,7-8,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAQGKPCIBDACY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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